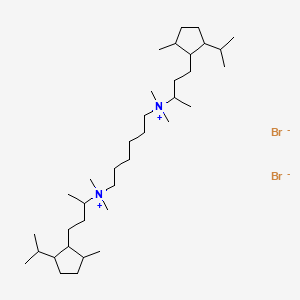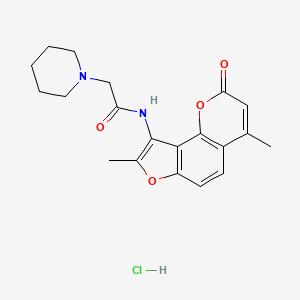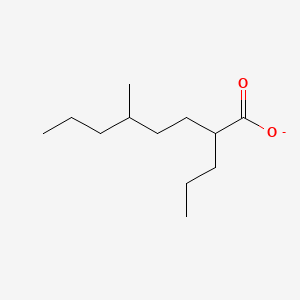
5-Methyl-2-propyloctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-propyloctanoate is an organic compound with the molecular formula C12H24O2 It is an ester, which is a class of compounds commonly used in various industrial applications due to their pleasant odors and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-propyloctanoate typically involves the esterification of 5-methyl-2-propyloctanoic acid with an alcohol, such as methanol or ethanol. The reaction is catalyzed by an acid, commonly sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-2-propyloctanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield 5-methyl-2-propyloctanoic acid and the corresponding alcohol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by a base such as sodium methoxide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Transesterification: Sodium methoxide, methanol, reflux conditions.
Major Products Formed:
Hydrolysis: 5-Methyl-2-propyloctanoic acid and the corresponding alcohol.
Reduction: 5-Methyl-2-propyloctanol.
Transesterification: A new ester and the corresponding alcohol.
Applications De Recherche Scientifique
5-Methyl-2-propyloctanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the fragrance and flavor industries due to its pleasant odor and stability.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-propyloctanoate in biological systems is not fully understood. it is believed to interact with cellular membranes and proteins, potentially altering their function. The ester group can undergo hydrolysis in vivo, releasing the corresponding acid and alcohol, which may exert biological effects through various pathways.
Comparaison Avec Des Composés Similaires
Methyl propionate: An ester with a similar structure but different chain length.
Ethyl butanoate: Another ester used in the fragrance industry with a fruity odor.
Isopropyl acetate: A commonly used ester in solvents and fragrances.
Uniqueness: 5-Methyl-2-propyloctanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar esters like methyl propionate and ethyl butanoate results in different solubility and volatility characteristics, making it suitable for specific applications in the fragrance and flavor industries.
Propriétés
Formule moléculaire |
C12H23O2- |
|---|---|
Poids moléculaire |
199.31 g/mol |
Nom IUPAC |
5-methyl-2-propyloctanoate |
InChI |
InChI=1S/C12H24O2/c1-4-6-10(3)8-9-11(7-5-2)12(13)14/h10-11H,4-9H2,1-3H3,(H,13,14)/p-1 |
Clé InChI |
YANAHOHOEGUVSH-UHFFFAOYSA-M |
SMILES canonique |
CCCC(C)CCC(CCC)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



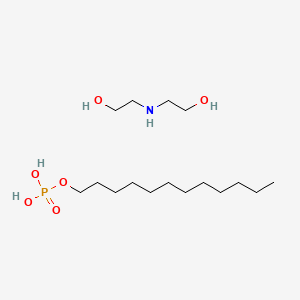
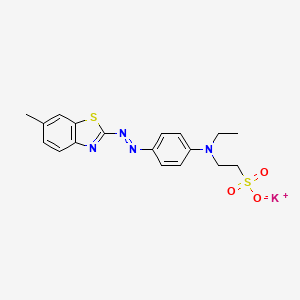
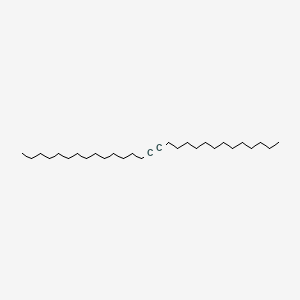
![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)
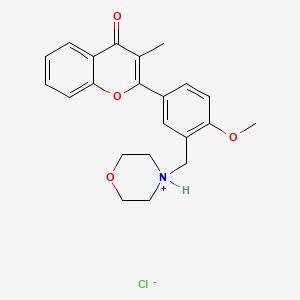
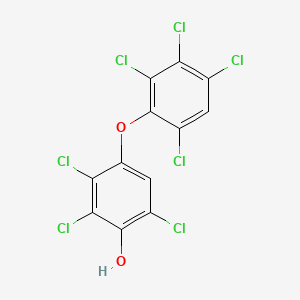
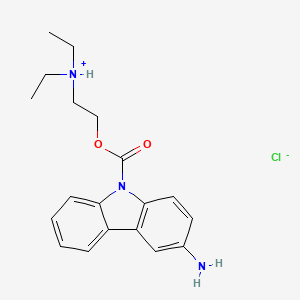
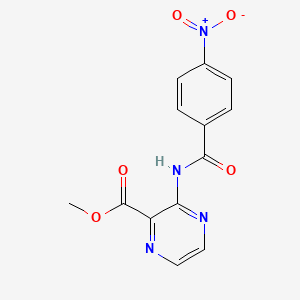
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
